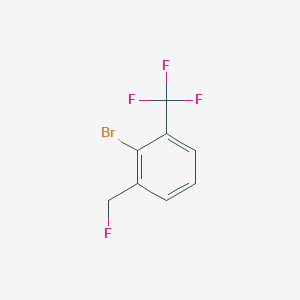

![molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5](/img/structure/B2998269.png)

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines has been highlighted, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

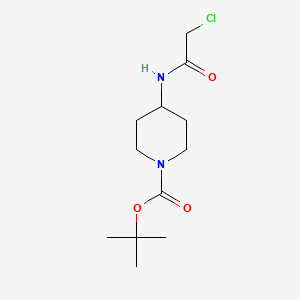

Multi-component Reaction Synthesis : A novel one-step solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, was developed. This method uses methanol, α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate under microwave irradiation. This represents a significant advancement in the synthesis of these compounds (Schwerkoske et al., 2005).

Synthesis of Extended Pi-Conjugated Systems : A novel synthesis method for bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems has been developed. These compounds are synthesized via a pseudo five-component condensation involving 2-aminopyridine pyrimidines and pyrazines derivatives, demonstrating the versatility of this compound in creating complex molecular structures (Shaabani et al., 2009).

Synthesis of Imidazo[1,2-a]pyridines : A water-mediated synthesis of methylimidazo[1,2-a]pyridines, including variants of this compound, was reported. This synthesis did not require deliberate catalyst addition, demonstrating a more environmentally friendly approach (Mohan et al., 2013).

Structural and Crystallographic Studies

- Crystal Structure Analysis : The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a related compound, was analyzed. The study revealed that the imidazo[1,2-a]pyridine moiety is approximately planar, providing valuable information on the structural features of these compounds (Elaatiaoui et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol are currently unknown. This compound is part of a class of molecules known as imidazo[1,2-a]pyridines, which have been studied for their potential antituberculosis properties . .

Mode of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact mechanism by which these compounds exert their effects is still under investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknownIt has been suggested that imidazo[1,2-a]pyridine compounds have high gi absorption and are bbb permeant .

Result of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Propiedades

IUPAC Name |

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAEQWPGMTOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)